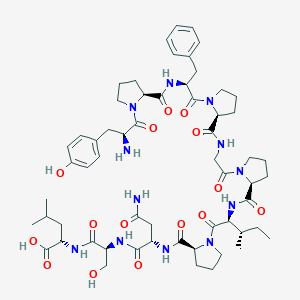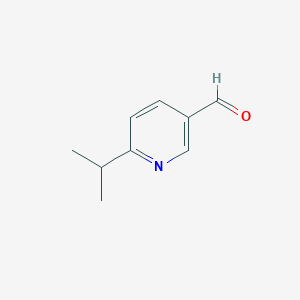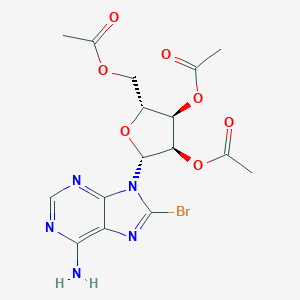
Pyrrolidin-3-one hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidin-3-one derivatives, such as pyrrolidine-2,3-dione, involves multiple steps starting from precursor compounds through various reactions, including three-component reactions and subsequent interactions with aliphatic amines. The structural determination is confirmed through a combination of 1D and 2D NMR, along with high-resolution mass spectrometry (Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
The molecular structure of pyrrolidin-3-one hydrochloride and its derivatives can be extensively characterized by spectroscopic methods. NMR spectroscopy, particularly 1H NMR and 13C NMR, plays a crucial role in elucidating the structure, alongside 2D NMR techniques like HSQC and HMBC, which provide insights into the hydrogen and carbon framework of the molecules.
Chemical Reactions and Properties
Pyrrolidin-3-one derivatives exhibit a wide range of chemical reactivity, enabling their participation in diverse chemical reactions. They can act as acceptors in conjugate addition reactions, a property that is valuable for organic synthesis and the creation of biologically active compounds (Alves, 2007). Their chemical properties are further manipulated through various functional group transformations, leading to the synthesis of complex molecules with potential biological activities.
Physical Properties Analysis
The physical properties of pyrrolidin-3-one hydrochloride derivatives, such as solubility, melting point, and crystalline structure, can be determined through standard physical characterization techniques. These properties are essential for understanding the compound's behavior in different environments and their suitability for various applications.
Chemical Properties Analysis
The chemical properties of pyrrolidin-3-one hydrochloride derivatives are characterized by their reactivity towards different chemical reagents and conditions. These compounds can undergo a range of reactions, including acylation, which is a pivotal step in modifying their chemical structure to enhance their biological activity and pharmacological potential (Jones et al., 1990).
Aplicaciones Científicas De Investigación
Pyrrolidine is a five-membered ring and one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
-
Synthesis of Carbapenem Derivatives : Pyrrolidin-3-one Hydrochloride can be used in the synthesis of carbapenem derivatives, which are a class of highly effective antibiotic agents .
-
Drug Discovery : The pyrrolidine ring, a similar structure to Pyrrolidin-3-one, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This is due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
-
Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles : A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been reported . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
-
Biological Applications : Pyrrolone and Pyrrolidinone derivatives have been found to have various biological uses, including antimicrobial, anticancer, anti-inflammatory, antidepressant, and anti-HCV activities .
-
Synthesis of cis-3,4-diphenylpyrrolidine derivatives : Pyrrolidin-3-one Hydrochloride can be used in the synthesis of cis-3,4-diphenylpyrrolidine derivatives. These derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
-
Synthesis of Benzo Compounds : Pyrrolidin-3-one Hydrochloride can be used in the synthesis of various benzo compounds such as benzo[4,5]imidazo[1,2-a]pyridine, (4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)ethanenitrile, (4-fluorophenyl)-acrylonitrile, and benzo[f]chromen-3-one . These compounds have shown improved activity compared to doxorubicin, a commonly used chemotherapy drug .
Safety And Hazards
Direcciones Futuras
Pyrrolidin-3-one hydrochloride and its derivatives have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . Therefore, future research could focus on exploring these applications further and developing new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
pyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c6-4-1-2-5-3-4;/h5H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSTYIOIVSHZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598151 | |
| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-3-one hydrochloride | |
CAS RN |
3760-52-9 | |
| Record name | 3-Pyrrolidinone, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrrolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)



![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)
